

understanding the TCO group in (R)-Tco4-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-Tco4-peg2-NH2	
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An In-depth Technical Guide to the TCO Group in **(R)-Tco4-peg2-NH2** for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules in complex biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz). This reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]

This technical guide provides a comprehensive overview of the TCO group, with a specific focus on the versatile linker, **(R)-Tco4-peg2-NH2**. This bifunctional molecule incorporates a reactive TCO moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine, making it a valuable tool for researchers in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for applications in pre-targeted imaging and antibody-drug conjugates (ADCs).

The Core: (R)-Tco4-peg2-NH2



(R)-Tco4-peg2-NH2 is a PROTAC linker that belongs to the PEG class of linkers.[1] It features a trans-cyclooctene group that can specifically react with a tetrazine group.[1][3] The molecule's design incorporates three key functional components:

- The TCO Group: This strained alkene is the bioorthogonal reactive handle that participates in the rapid iEDDA reaction with a tetrazine.
- The PEG2 Spacer: The two-unit polyethylene glycol spacer enhances the solubility of the molecule in aqueous media, which is highly advantageous for biological applications.
- The Amine (NH2) Group: The terminal primary amine provides a versatile point of conjugation to other molecules, such as targeting ligands or payloads, through standard amine-reactive chemistries.

Physicochemical Properties

A summary of the key physicochemical properties of **(R)-Tco4-peg2-NH2** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C15H28N2O4	_
Molecular Weight	300.39 g/mol	_
Appearance	Typically exists as a solid at room temperature.	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	_
Storage (in Solvent)	-80°C for 6 months; -20°C for 1 month	_
Solubility	Soluble in DMSO, DMF, and Ethanol.	-

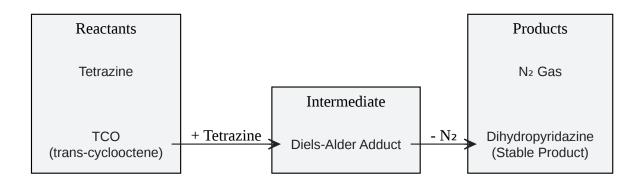


The TCO-Tetrazine Ligation: Mechanism and Kinetics

The utility of the TCO group lies in its rapid and specific reaction with a tetrazine partner. This ligation is a cornerstone of bioorthogonal chemistry and proceeds via a two-step mechanism.

Reaction Mechanism

The reaction is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich trans-cyclooctene. This is followed by a retro-Diels-Alder reaction, which results in the irreversible release of nitrogen gas (N_2) and the formation of a stable dihydropyridazine product. This process is highly efficient and the release of N_2 gas drives the reaction to completion.



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Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Analysis of Reaction Kinetics

The TCO-tetrazine ligation is characterized by its exceptionally fast reaction rates, with second-order rate constants (k_2) that can reach up to 10^6 M $^{-1}$ s $^{-1}$. The reactivity is influenced by the specific structure of both the TCO and the tetrazine derivatives. More strained TCOs generally exhibit faster kinetics. Table 2 provides a comparative summary of the second-order rate constants for various TCO-tetrazine pairs.



Tetrazine Derivative	TCO Derivative	Second-Order Rate Constant (k ₂) [M ⁻¹ S ⁻¹]	Solvent	Reference
3,6-di-(2-pyridyl)- s-tetrazine	trans- cyclooctene	~2000	9:1 Methanol/Water	
Methyl- substituted tetrazine	TCO	~1000	Aqueous Media	
Hydrogen- substituted tetrazine	TCO	up to 30,000	Aqueous Media	
3-methyl-6- phenyl-tetrazine	sTCO	420 ± 49	ACN/PBS	_
Me4Pyr-Tz	TCO-PEG ₄	69,400	DPBS	
Water-soluble 3,6-dipyridyl-s- tetrazine	d-TCO (syn- diastereomer)	366,000 ± 15,000	Water	_
Water-soluble 3,6-dipyridyl-s- tetrazine	d-TCO (anti- diastereomer)	318,000 ± 3,000	Water	-

Experimental Protocols

The following protocols provide a detailed methodology for the use of **(R)-Tco4-peg2-NH2** in a typical bioconjugation workflow.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative of TCO. The primary amine of **(R)-Tco4-peg2-NH2** can be similarly coupled to a molecule of interest containing an activated carboxyl group.

Materials:



- · Protein of interest
- TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)
- Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- Anhydrous DMSO or DMF
- Quenching buffer (1 M Tris-HCl, pH 8.0)
- Desalting spin column or dialysis cassette

Procedure:

- Protein Preparation: Dissolve the protein of interest in the amine-free reaction buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer.
- TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
- Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.
- Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
- Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer components
 using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for the
 subsequent click reaction.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol details the ligation of a TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:



- TCO-labeled protein (from Protocol 1)
- Tetrazine-functionalized molecule of interest
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer.
 Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
- Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1-1.5 equivalents) of the tetrazine-containing molecule is often used to ensure complete reaction with the TCO-labeled protein.
- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent by size exclusion chromatography or dialysis.

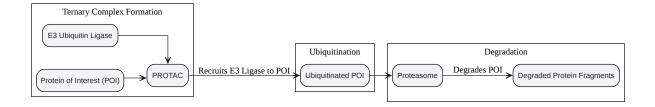
Applications in Drug Development and Research

The unique properties of the TCO-tetrazine ligation have made it an invaluable tool in various areas of drug development and biomedical research.

PROTACs: Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. **(R)-Tco4-peg2-NH2** is an ideal linker for the synthesis of PROTACs, where the TCO group can be used to "click" the PROTAC components together, or a TCO-caged PROTAC can be activated in a targeted manner by a tetrazine-modified molecule.





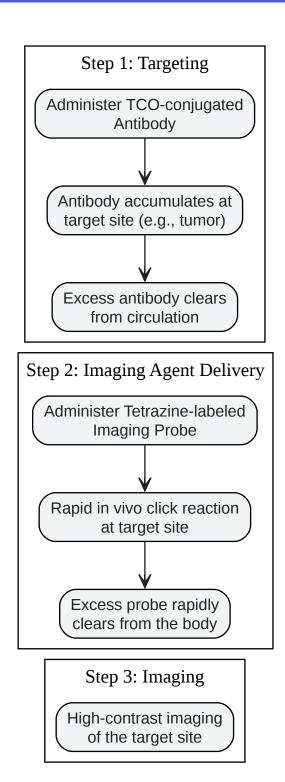
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General mechanism of PROTAC-mediated protein degradation.

Pre-targeted Imaging

Pre-targeted imaging is a multi-step strategy that decouples the targeting of a biomarker from the delivery of an imaging agent. First, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site while the excess unbound conjugate clears from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., a PET radionuclide) is administered, which then rapidly "clicks" to the TCO-modified antibody at the target site. This approach can significantly improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.





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Workflow for pre-targeted in vivo imaging.

Conclusion



The TCO group, and by extension the **(R)-Tco4-peg2-NH2** linker, represents a powerful and versatile tool in the arsenal of researchers and drug development professionals. The exceptional kinetics and bioorthogonality of the TCO-tetrazine ligation enable the precise and efficient construction of complex biomolecular architectures under physiological conditions. From the targeted degradation of proteins with PROTACs to the high-contrast visualization of disease markers through pre-targeted imaging, the applications of this chemistry are vast and continue to expand. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage the TCO group for their specific research and development needs.

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- To cite this document: BenchChem. [understanding the TCO group in (R)-Tco4-peg2-NH2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373879#understanding-the-tco-group-in-r-tco4-peg2-nh2]

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